![molecular formula C19H24N2OS B2842499 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea CAS No. 451462-25-2](/img/structure/B2842499.png)
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea
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Description
“1,1-Dibenzyl-3-(3-methoxypropyl)thiourea” is an organosulfur compound with the molecular formula C19H24N2OS . It is a derivative of thiourea, which is a class of compounds with a wide range of applications in fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives, like “1,1-Dibenzyl-3-(3-methoxypropyl)thiourea”, are typically synthesized by the reaction of various anilines with CS2 . The synthesized compounds are then characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “1,1-Dibenzyl-3-(3-methoxypropyl)thiourea” is determined by its molecular formula C19H24N2OS . Further details about its structure might be available in specific scientific literature or databases.Chemical Reactions Analysis
Thiourea derivatives are used as intermediates in several organic synthetic reactions . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant .Physical And Chemical Properties Analysis
The average mass of “1,1-Dibenzyl-3-(3-methoxypropyl)thiourea” is 328.472 Da, and its monoisotopic mass is 328.160919 Da . More specific physical and chemical properties might be available in specialized chemical databases or literature.Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure and thiourea moiety suggest possible interactions with cancer cells, making it a subject of interest in drug discovery .
- Due to its sulfur-containing functional group, 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea can form stable complexes with transition metals. These complexes may exhibit catalytic activity in various reactions, such as oxidation, reduction, and cross-coupling reactions .
- Organocatalysis involves using small organic molecules as catalysts. Researchers have explored the use of this compound in asymmetric synthesis, where it can promote reactions with high enantioselectivity .
- The chiral nature of 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea makes it suitable for chiral recognition and separation. It has been studied for its ability to differentiate between enantiomers in chromatography and other analytical techniques .
- Beyond cancer research, this compound has been evaluated for its potential biological activities. Studies have looked into its antimicrobial, antiviral, and anti-inflammatory properties .
- Researchers have explored the crystal engineering aspects of this compound. Its ability to form supramolecular assemblies through hydrogen bonding interactions has implications for designing novel materials with specific properties .
Anticancer Properties
Metal Complexation and Catalysis
Organocatalysis
Chiral Recognition and Separation
Biological Applications
Materials Science and Crystal Engineering
properties
IUPAC Name |
1,1-dibenzyl-3-(3-methoxypropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-22-14-8-13-20-19(23)21(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVXSWWYXTXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea |
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